molecular formula C21H31N5O3S2 B11314454 N-cyclohexyl-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide

N-cyclohexyl-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide

Cat. No.: B11314454
M. Wt: 465.6 g/mol
InChI Key: PBTFVZAEFHWAEM-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYLACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYLACETAMIDE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The sulfonamide group is introduced via a sulfonation reaction, and the final product is obtained by coupling the cyclohexyl and methylacetamide groups through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification steps such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .

Scientific Research Applications

N-CYCLOHEXYL-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYLACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are likely key to its activity, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
  • N-Cyclohexyl-N-ethyl-4,5-dimethoxy-2-methylbenzamide
  • N-Cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide

Uniqueness

N-CYCLOHEXYL-2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H31N5O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-ethyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

InChI

InChI=1S/C21H31N5O3S2/c1-4-25-19(15-26(31(3,28)29)18-13-9-6-10-14-18)22-23-21(25)30-16-20(27)24(2)17-11-7-5-8-12-17/h6,9-10,13-14,17H,4-5,7-8,11-12,15-16H2,1-3H3

InChI Key

PBTFVZAEFHWAEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(C)C2CCCCC2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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